7-Benzofurancarboxylic acid, 4-(acetylamino)-2,3-dihydro-, methyl ester
Description
“7-Benzofurancarboxylic acid, 4-(acetylamino)-2,3-dihydro-, methyl ester” is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran compounds have been synthesized using various methods. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including “7-Benzofurancarboxylic acid, 4-(acetylamino)-2,3-dihydro-, methyl ester”, is characterized by a benzene ring fused with a furan ring . This unique structural feature makes benzofuran a privileged structure in the field of drug discovery .Chemical Reactions Analysis
Structural modification of clinically approved benzofuran-based drugs is an effective strategy to increase biological activity and broaden the active spectrum of current drugs . The chemical reactions involved in these modifications can be complex and require specialized knowledge and techniques .Future Directions
Benzofuran and its derivatives have attracted considerable attention from chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely continue to explore the therapeutic potential of these compounds, with a focus on developing new drugs in the fields of drug invention and development .
properties
IUPAC Name |
methyl 4-acetamido-2,3-dihydro-1-benzofuran-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-7(14)13-10-4-3-9(12(15)16-2)11-8(10)5-6-17-11/h3-4H,5-6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSESCRBYFIXFJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2CCOC2=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452656 | |
Record name | 7-Benzofurancarboxylic acid, 4-(acetylamino)-2,3-dihydro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzofurancarboxylic acid, 4-(acetylamino)-2,3-dihydro-, methyl ester | |
CAS RN |
149466-67-1 | |
Record name | 7-Benzofurancarboxylic acid, 4-(acetylamino)-2,3-dihydro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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